molecular formula C21H19FN2O3 B2372204 N-(4-ethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide CAS No. 868678-75-5

N-(4-ethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide

Cat. No.: B2372204
CAS No.: 868678-75-5
M. Wt: 366.392
InChI Key: JWYRYEDXBLNMFF-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with an ethylphenyl group, a fluorophenylmethoxy group, and a carboxamide group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine-3-carboxamide core, followed by the introduction of the 4-ethylphenyl and 2-fluorophenylmethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of green solvents and catalysts can also be explored to make the process more environmentally friendly. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-ethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-1-[(2-chlorophenyl)methoxy]-2-oxopyridine-3-carboxamide
  • N-(4-ethylphenyl)-1-[(2-bromophenyl)methoxy]-2-oxopyridine-3-carboxamide
  • N-(4-ethylphenyl)-1-[(2-iodophenyl)methoxy]-2-oxopyridine-3-carboxamide

Uniqueness

N-(4-ethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs with different halogen substitutions. This uniqueness can influence its biological activity and chemical behavior, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-ethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3/c1-2-15-9-11-17(12-10-15)23-20(25)18-7-5-13-24(21(18)26)27-14-16-6-3-4-8-19(16)22/h3-13H,2,14H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYRYEDXBLNMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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